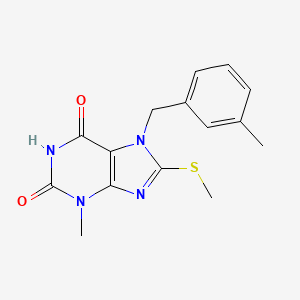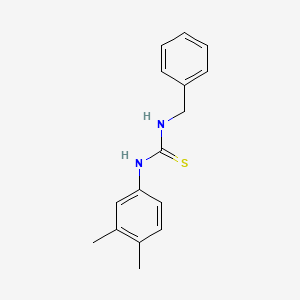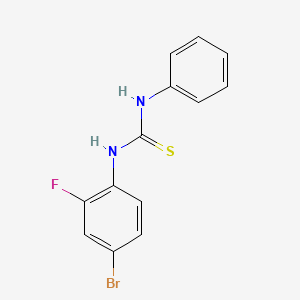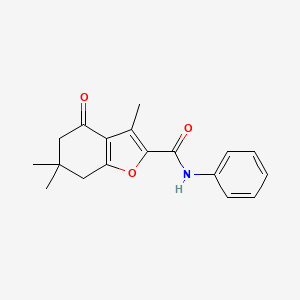
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline, also known as PD153035, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR). It has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for EGFR-dependent tumors.
Mecanismo De Acción
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline inhibits the activity of EGFR by binding to the ATP-binding site on the receptor, thereby preventing the receptor from phosphorylating downstream signaling molecules. This ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on EGFR signaling.
Biochemical and Physiological Effects:
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline has been shown to have potent anti-tumor activity in preclinical studies. It has been demonstrated to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. Additionally, 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline is a highly specific inhibitor of EGFR and has been extensively studied in preclinical models. It has been shown to have potent anti-tumor activity and can enhance the efficacy of chemotherapy and radiation therapy. However, 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline has limited solubility in aqueous solutions, which can pose challenges for in vivo studies. Additionally, 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline has the potential to inhibit other kinases that are structurally similar to EGFR, which can lead to off-target effects.
Direcciones Futuras
For 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline research include the development of more potent and selective inhibitors of EGFR, as well as the investigation of the potential of 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline as a therapeutic agent for EGFR-dependent tumors. Additionally, the development of novel drug delivery systems can help to overcome the solubility issues associated with 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline. Finally, the investigation of the potential of 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline in combination with other targeted therapies can help to enhance its efficacy as a cancer therapeutic.
Métodos De Síntesis
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline can be synthesized through a multi-step process involving the reaction of 4-methylphenol with 4-bromopyridine to form 4-(4-methylphenoxy)pyridine. The resulting compound is then reacted with 2-chloroquinazoline in the presence of a base to form 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline. The purity of the compound can be verified through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline has been extensively studied in the field of cancer research due to its ability to inhibit the activity of EGFR, a receptor that is overexpressed in many types of cancer. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Aberrant activation of EGFR has been implicated in the development and progression of various types of cancer, including lung, breast, and colon cancer.
Propiedades
IUPAC Name |
4-(4-methylphenoxy)-2-pyridin-4-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14-6-8-16(9-7-14)24-20-17-4-2-3-5-18(17)22-19(23-20)15-10-12-21-13-11-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLOPYNZABNXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenoxy)-2-(pyridin-4-yl)quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide](/img/structure/B5704872.png)

![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)

![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)




![ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5704931.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5704948.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5704960.png)